molecular formula C19H18FN5 B2377787 N-butyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866847-08-7

N-butyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2377787
CAS RN: 866847-08-7
M. Wt: 335.386
InChI Key: FEJLCCBCXPPUBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “N-butyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine” can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its molecular weight, density, boiling point, and melting point can be determined using various analytical techniques.

Scientific Research Applications

Antihistaminic Agents

A study by Alagarsamy et al. (2008) synthesized a novel series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones to explore their in vivo H(1)-antihistaminic activity. These compounds, including a derivative similar to N-butyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine, showed significant protection against histamine-induced bronchospasm in guinea pigs, with one compound being as potent as the reference standard chlorpheniramine maleate but with reduced sedation effects. This highlights their potential as new H(1)-antihistaminic agents with fewer side effects (Alagarsamy et al., 2008).

Anticancer Activity

Reddy et al. (2015) designed and synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming at structures essential for anticancer activity. Their study focused on derivatives synthesized through the reaction of 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine with various acids. Some of these derivatives exhibited significant and moderate cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as anticancer agents (Reddy et al., 2015).

Adenosine Receptor Antagonists

Burbiel et al. (2016) identified 2-amino[1,2,4]triazolo[1,5-c]quinazolines as potent adenosine receptor antagonists. Their work included the synthesis of novel polyheterocyclic compounds and led to the discovery of potent and selective A3AR antagonists. These findings are important for the development of therapeutics targeting adenosine receptors, which play a critical role in various physiological processes (Burbiel et al., 2016).

Fluorescent Materials

Yang et al. (2014) developed a palladium-catalyzed intramolecular aerobic oxidative C-H amination of 2-aryl-3-(arylamino)quinazolinones, yielding fluorescent indazolo[3,2-b]quinazolinone derivatives. These compounds represent a new class of blue fluorophores for fluorescent materials, demonstrating the utility of such structures in material science applications (Yang et al., 2014).

Antimicrobial and Nematicidal Agents

Reddy et al. (2016) synthesized a new class of triazolo[4,3-c]quinazolinylthiazolidinones and evaluated their antimicrobial and nematicidal properties. These compounds showed significant activity against various microorganisms and nematodes, highlighting their potential as antimicrobial and nematicidal agents (Reddy et al., 2016).

Future Directions

The future directions for “N-butyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine” could involve further optimization and development of the compound for potential applications in the field of medicinal chemistry, given the promising activities of similar compounds .

properties

IUPAC Name

N-butyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5/c1-2-3-11-21-18-15-9-4-5-10-16(15)25-19(22-18)17(23-24-25)13-7-6-8-14(20)12-13/h4-10,12H,2-3,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJLCCBCXPPUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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